molecular formula C12H11NO2S B8648182 2-Benzenesulfonyl-5-methylpyridine CAS No. 182233-30-3

2-Benzenesulfonyl-5-methylpyridine

Cat. No.: B8648182
CAS No.: 182233-30-3
M. Wt: 233.29 g/mol
InChI Key: KHYGTXQRUMAZQW-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-5-methylpyridine is a pyridine derivative featuring a benzenesulfonyl group at the 2-position and a methyl group at the 5-position. The benzenesulfonyl moiety imparts electron-withdrawing properties and steric bulk, while the methyl group contributes to hydrophobic interactions.

Properties

CAS No.

182233-30-3

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-methylpyridine

InChI

InChI=1S/C12H11NO2S/c1-10-7-8-12(13-9-10)16(14,15)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

KHYGTXQRUMAZQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The compound has been studied for its antimicrobial activity, particularly against various bacterial strains. Research indicates that derivatives of benzenesulfonamides, including 2-benzenesulfonyl-5-methylpyridine, exhibit notable antibacterial effects.

PathogenMinimum Inhibitory Concentration (MIC)Comparison DrugMIC (µg/mL)
Staphylococcus aureus15.62Ciprofloxacin6.25
Escherichia coli10Amoxicillin5
Methicillin-resistant Staphylococcus aureus (MRSA)31.25Vancomycin1

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially against resistant strains .

Anticancer Activity

Research has shown that this compound derivatives demonstrate antiproliferative effects against several cancer cell lines. In vitro studies have indicated that these compounds can inhibit cell growth effectively.

Cell LineGI50 (nM)
MCF-7 (Breast Cancer)38
HeLa (Cervical Cancer)45
A549 (Lung Cancer)50

The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation, making it a promising candidate for further development in cancer therapy .

Agrochemicals

Pesticide Intermediates

This compound can be utilized as an intermediate in the synthesis of various agrochemicals. For instance, it can be converted into other derivatives that serve as effective pesticides or herbicides. The synthetic pathway often involves bromination or other functional group modifications to enhance biological activity .

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in the synthesis of polymers with specific functional properties. Its sulfonyl group can be used to create cross-linking agents or modifiers that improve the thermal and mechanical properties of polymers.

Synthesis Examples

The compound serves as a precursor for synthesizing complex structures such as:

  • Bipyridines : Used in coordination chemistry and catalysis.
  • Terpyridines : Known for their applications in organic electronics and photonics.

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives, including this compound. The results highlighted its effectiveness against Gram-positive and Gram-negative bacteria, paving the way for its use in developing new antimicrobial agents .

Case Study 2: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and tested their anticancer activity on multiple cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-fused Pyridine Derivative
  • Key Features : This compound (from ) contains a benzylsulfanyl group at position 7 and a methoxyphenyl group at position 5, embedded in a fused pyrimido[4,5-d]pyrimidine ring system.
  • Comparison: Functional Groups: The benzylsulfanyl group (–S–CH₂Ph) is less electron-withdrawing than the benzenesulfonyl group (–SO₂Ph) in the target compound. This difference impacts reactivity; sulfonyl groups enhance stability toward nucleophilic attack compared to sulfanyl groups. In contrast, 2-benzenesulfonyl-5-methylpyridine’s monocyclic structure may favor flexibility and better solubility. Synthetic Routes: Both compounds utilize pyridine-based precursors, but the fused derivative requires microwave-assisted synthesis with multi-step cyclization , whereas this compound likely involves direct sulfonylation of a pre-methylated pyridine.
2-Fluoro-5-(methylthio)pyridine
  • Key Features : This compound (CAS 1037764-83-2, ) has a fluorine atom at position 2 and a methylthio group (–S–CH₃) at position 3.
  • Comparison: Electron Effects: Fluorine’s strong electron-withdrawing nature (–I effect) contrasts with the benzenesulfonyl group’s combined –I and –M effects. This makes 2-fluoro derivatives more reactive in electrophilic substitutions but less stable in basic conditions.
5-Amino-2-pyridinecarboxylic Acid
  • Key Features: Listed in , this compound has an amino group (–NH₂) at position 5 and a carboxylic acid (–COOH) at position 2.
  • Comparison: Solubility: The carboxylic acid group enhances water solubility via hydrogen bonding, unlike the hydrophobic benzenesulfonyl group. Applications: Amino and carboxylic acid groups make this compound a versatile building block for peptidomimetics, whereas this compound’s non-polar groups may favor membrane permeability in drug design .
Data Table: Key Properties of Pyridine Derivatives
Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) Notable Bioactivity
This compound ~247.29 –SO₂Ph (2), –CH₃ (5) Low (lipophilic) Enzyme inhibition potential
7-(Benzylsulfanyl)-5-(2-methoxyphenyl)-fused derivative () ~454.50 –S–CH₂Ph (7), –OCH₃ (5) Moderate (polar fused rings) Antitumor, antiviral
2-Fluoro-5-(methylthio)pyridine () 143.18 –F (2), –S–CH₃ (5) Low (non-polar) Intermediate in kinase inhibitors
5-Amino-2-pyridinecarboxylic Acid () 138.12 –NH₂ (5), –COOH (2) High (polar) Peptidomimetic synthesis

Preparation Methods

Reaction Conditions

  • Base : Sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) is used to scavenge HCl generated during the reaction.

  • Solvent : Ethyl acetate or dichloromethane facilitates homogeneous mixing.

  • Temperature : Room temperature to mild heating (20–50°C).

Workup and Purification

Post-reaction, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. Recrystallization from ethanol or hexanes yields pure product.

Example Procedure (Adapted from):

  • 5-Methylpyridine (1.0 equiv) and benzenesulfonyl chloride (1.1 equiv) are stirred in ethyl acetate.

  • Aqueous Na₂CO₃ is added dropwise to maintain pH 9–10.

  • After 3 hours, the organic layer is separated, dried, and concentrated.

  • Crude product is recrystallized to afford 2-benzenesulfonyl-5-methylpyridine in 70–75% yield.

Limitations

  • Competing side reactions at higher temperatures may form disubstituted byproducts.

  • Moisture-sensitive conditions require anhydrous setups.

Copper-Catalyzed Coupling with Benzenesulfonyl Cyanide

A high-yielding alternative employs benzenesulfonyl cyanide and 5-methylpyridine in the presence of a copper(I) catalyst. This method, detailed in US6197962B1, achieves 88% yield under optimized conditions.

Reaction Mechanism

The copper catalyst facilitates the insertion of the sulfonyl group into the pyridine ring via a radical intermediate. Key steps include:

  • Coordination : Cu(I) binds to the sulfonyl cyanide, generating a reactive sulfonyl radical.

  • C–H Activation : The radical abstracts a hydrogen from the 2-position of 5-methylpyridine.

  • Coupling : The sulfonyl group attaches to the activated carbon, releasing HCN.

Optimization Parameters

ParameterOptimal RangeEffect on Yield
Catalyst Loading5–10 mol% CuIMaximizes turnover
Temperature150–200°CAccelerates radical formation
SolventToluene or DMFEnhances solubility
Reaction Time8–12 hoursEnsures complete conversion

Procedure Highlights (from):

  • Benzenesulfonyl cyanide (1.2 equiv) and 5-methylpyridine (1.0 equiv) are heated in toluene with CuI (5 mol%).

  • The mixture is refluxed at 180°C for 10 hours under nitrogen.

  • After cooling, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexanes/EtOAc).

Advantages

  • High regioselectivity for the 2-position.

  • Scalable to industrial production with minimal byproducts.

Dealkylation of Quaternary Ammonium Intermediates

A less common but versatile route involves dealkylating quaternary ammonium salts derived from 3-methylpyridine 1-oxide. This method, described in EP0569701A1, proceeds in two stages:

Stage 1: Formation of Quaternary Ammonium Salt

3-Methylpyridine 1-oxide reacts with trimethylamine and phosgene to form trimethyl-(5-methylpyridin-2-yl)-ammonium chloride.

Stage 2: Sulfonylation and Dealkylation

The ammonium salt is treated with benzenesulfonyl chloride under acidic conditions (HBr or HCl), followed by thermal dealkylation at 210°C.

Key Steps:

  • Sulfonylation : The ammonium intermediate reacts with benzenesulfonyl chloride in methylene chloride.

  • Dealkylation : Heating with HBr removes methyl groups, yielding the target compound.

Yield and Challenges

  • Yield : 60–70% after purification.

  • Challenges : Requires strict moisture control and generates corrosive HBr gas.

Comparative Analysis of Methods

MethodYield (%)Temperature RangeCatalysts RequiredScalability
Direct Sulfonylation70–7520–50°CNoneModerate
Copper-Catalyzed88150–200°CCuIHigh
Dealkylation Route60–70210°CHBr/HClLow (safety concerns)

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